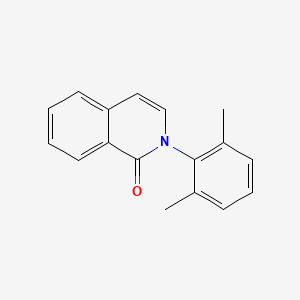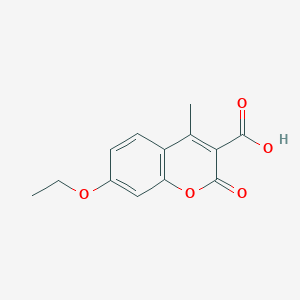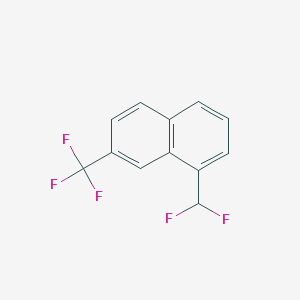![molecular formula C15H28OSi B15066710 1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol CAS No. 87655-91-2](/img/structure/B15066710.png)
1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol is a chemical compound with the molecular formula C12H22OSi. It is characterized by the presence of a trimethylsilyl group attached to a hexynyl chain, which is further connected to a cyclohexanol moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol typically involves the reaction of cyclohexanone with a trimethylsilyl-protected alkyne. One common method includes the use of a Grignard reagent, where the trimethylsilyl-protected alkyne is first prepared and then reacted with cyclohexanone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsilyl)-1-propyne: A related compound with a similar trimethylsilyl group but a different alkyne chain.
1-(Trimethylsilyl)ethynylcyclohexanol: Another compound with a trimethylsilyl group and a cyclohexanol moiety but a different alkyne chain.
Uniqueness
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The combination of a trimethylsilyl-protected alkyne with a cyclohexanol group makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Número CAS |
87655-91-2 |
|---|---|
Fórmula molecular |
C15H28OSi |
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
1-(1-trimethylsilylhex-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H28OSi/c1-5-6-8-11-14(17(2,3)4)15(16)12-9-7-10-13-15/h14,16H,5-7,9-10,12-13H2,1-4H3 |
Clave InChI |
QKQMEILYAJQJQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(C1(CCCCC1)O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


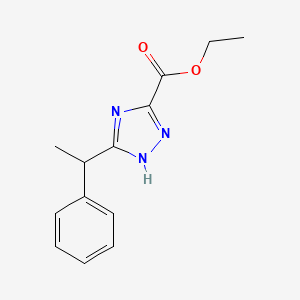
![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)

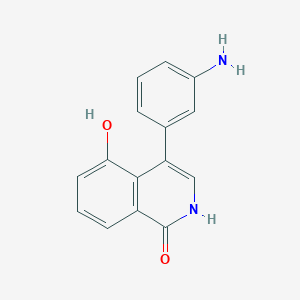
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)



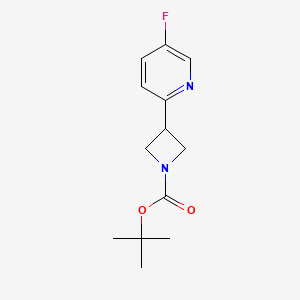
![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
